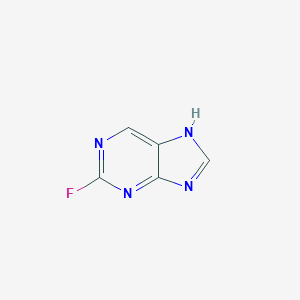

2-fluoro-7H-purine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTUXUIQQBLIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401930 | |

| Record name | 2-fluoro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598-61-4 | |

| Record name | 2-Fluoropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-7H-purine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P4RZ2AVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-fluoro-7H-purine: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 2-fluoro-7H-purine, a fluorinated analog of the fundamental heterocyclic purine structure. The introduction of a fluorine atom at the 2-position significantly influences the molecule's electronic properties, which can, in turn, affect its biological activity and chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, a representative synthesis protocol for a closely related derivative, and relevant analytical techniques.

Molecular Structure and Properties of 2-fluoro-7H-purine

2-fluoro-7H-purine is a purine base in which a hydrogen atom at the C2 position is substituted with a fluorine atom. The core purine structure is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to an imidazole ring. The 7H-tautomer is one of several possible tautomeric forms for the purine ring.

Key Molecular Data

The fundamental molecular properties of 2-fluoro-7H-purine are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₃FN₄ |

| Molecular Weight | 138.1 g/mol |

| Canonical SMILES | C1=NC2=C(N=C(N=C2)F)N1 |

| IUPAC Name | 2-fluoro-7H-purine |

| CAS Number | 1598-61-4 |

Synthesis of Fluorinated Purines: A Representative Protocol

Experimental Protocol: Synthesis of 2-fluoroadenine from 2,6-diaminopurine

This protocol is adapted from established methods for the synthesis of 2-fluoroadenine.[1][2][3]

Materials:

-

2,6-diaminopurine

-

Hydrogen Fluoride-Pyridine (HF/Pyridine, ~70% HF by weight)

-

A nitrite source (e.g., t-butyl nitrite or NaNO₂)

-

Demineralized water

Procedure:

-

Initial Slurry Preparation: In a suitable reactor, 2,6-diaminopurine is added in portions to HF/Pyridine under vigorous stirring at a controlled temperature (e.g., ~15°C).

-

Cooling: The resulting mixture is then cooled to a low temperature, typically between -30°C and -10°C (a preferred range being -20°C to -12°C).[2]

-

Diazotization and Fluorination: The nitrite source is added slowly to the cooled mixture while maintaining the low temperature. This initiates the diazotization of the 6-amino group, which is subsequently replaced by fluorine.

-

Warming: Upon completion of the addition, the reaction mixture is allowed to warm gradually to approximately 0°C over a period of about 1.5 hours.[2]

-

Quenching: The reaction mixture is then rapidly transferred into a separate reactor containing pre-cooled demineralized water (2 to 5°C) under vigorous stirring to quench the reaction and precipitate the product.

-

Filtration and Washing: The precipitated solid, 2-fluoroadenine, is collected by filtration. The crude product is then washed multiple times with demineralized water to remove residual reagents and byproducts. This washing step may be repeated several times to ensure high purity.[2]

-

Drying: The final product is dried in a vacuum oven at an elevated temperature (e.g., 70-80°C) until a constant weight is achieved.[2]

The following diagram illustrates the general workflow for this synthesis.

Characterization Techniques: ¹⁹F NMR Spectroscopy

A key analytical technique for the characterization of fluorinated compounds like 2-fluoro-7H-purine is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis.[4]

Key Features of ¹⁹F NMR:

-

High Sensitivity: The high gyromagnetic ratio of the ¹⁹F nucleus makes it highly responsive to NMR measurements.[4]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (approximately 800 ppm), which minimizes signal overlap and simplifies spectral analysis, even in complex molecules.[4]

-

Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including protons (¹H) and other fluorine atoms. These coupling constants provide valuable structural information about the immediate molecular environment of the fluorine atom.[4][5]

A typical ¹⁹F NMR analysis would provide information on the chemical environment of the fluorine atom in 2-fluoro-7H-purine, and coupling with protons on the purine ring would help confirm its position.

Biological Activity of Fluorinated Purine Derivatives

While specific signaling pathways for the 2-fluoro-7H-purine base are not well-defined, the incorporation of this and similar fluorinated purines into nucleosides has led to the development of compounds with significant biological activity. Fluorination can enhance metabolic stability, alter receptor binding affinity, and modulate the pharmacokinetic properties of a molecule.

For instance, 2-fluoroadenine is a known toxic purine base with cytotoxic effects in both proliferating and nonproliferating tumor cells, making it a subject of interest in anticancer research.[6] It has been shown to inhibit protein, RNA, and DNA synthesis in various cell lines.[6] Furthermore, nucleoside analogs containing fluorinated purines have been investigated for their antiviral properties, particularly against HIV.[1] The stability of some fluorinated purine dideoxynucleosides in acidic conditions makes them promising candidates for oral administration.[1]

The biological activity of these derivatives is often attributed to their ability to act as mimics of natural purines, thereby interfering with metabolic pathways, such as de novo purine and pyrimidine synthesis, or inhibiting enzymes involved in DNA and RNA replication.[7][8][9][10]

The following diagram illustrates a simplified conceptual relationship where a fluorinated purine base is a precursor to a biologically active nucleoside that can impact cellular processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US8202991B2 - Process for the preparation of 2-fluoroadenine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. m.youtube.com [m.youtube.com]

- 10. davuniversity.org [davuniversity.org]

An In-depth Technical Guide to the Biological Activity of 2-fluoro-7H-purine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-fluoro-7H-purine and its derivatives. The introduction of a fluorine atom at the 2-position of the purine ring significantly influences the electron distribution and metabolic stability of these compounds, leading to a diverse range of biological effects. This guide delves into their anticancer and antiviral properties, their mechanisms of action as kinase inhibitors, and provides detailed experimental protocols and quantitative data to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of 2-fluoro-7H-purine have demonstrated significant potential as anticancer agents, primarily by interfering with DNA synthesis and inducing programmed cell death (apoptosis) in cancer cells.[1][2] The strategic placement of the fluorine atom enhances the therapeutic properties of these purine analogs.

Mechanism of Action: Inhibition of DNA Synthesis and Induction of Apoptosis

The anticancer effects of 2-fluoro-7H-purine derivatives are largely attributed to their ability to disrupt the synthesis of DNA and trigger apoptosis.[3] A prominent example is Fludarabine (2-fluoro-ara-A), a fluorinated purine nucleoside analog.[4] After entering the cell, Fludarabine is phosphorylated to its active triphosphate form, F-ara-ATP.[3][5] F-ara-ATP then competitively inhibits DNA polymerases and ribonucleotide reductase, crucial enzymes for DNA replication and repair.[3][5] This inhibition leads to DNA strand breaks and cell cycle arrest.[1][3]

Furthermore, the incorporation of F-ara-ATP into DNA and RNA triggers cellular stress responses, leading to the activation of apoptotic pathways.[3][6] This involves both the intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of caspase cascades that execute programmed cell death.[6][7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-fluoro-7H-purine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fludarabine | RPMI-8226 (Multiple Myeloma) | 1.54 | [8] |

| Fludarabine | MM.1S (Multiple Myeloma) | 13.48 | [8] |

| Fludarabine | MM.1R (Multiple Myeloma) | 33.79 | [8] |

| Compound 5a (a purine-based derivative) | Generic Cancer Cell Line | 0.038 (GI50) | [9] |

| Compound 5e (a purine-based derivative) | Generic Cancer Cell Line | 0.046 (GI50) | [9] |

| Compound 7e (a pteridine-based derivative) | Generic Cancer Cell Line | 0.044 (GI50) | [9] |

| Compound II (a purine-2,6-dione derivative) | Four Cancer Cell Lines | 1.60 (GI50) | [9] |

| Compound III (a purine derivative) | A549 (Lung Carcinoma) | 12.2 | [9] |

| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Cancer) | 0.0059 | [10] |

| 2-phenylacrylonitrile derivative 1g2a | BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [10] |

Antiviral Activity

The structural similarity of 2-fluoro-7H-purine nucleoside analogs to natural nucleosides allows them to be recognized by viral polymerases, leading to the inhibition of viral replication.[11] This makes them promising candidates for the development of antiviral drugs.

Mechanism of Action: Viral Polymerase Inhibition and Chain Termination

Similar to their anticancer mechanism, the antiviral activity of 2-fluoro-7H-purine derivatives relies on their conversion to the triphosphate form within the host cell. This active form then acts as a competitive inhibitor of viral DNA or RNA polymerases.[4] Incorporation of the fluorinated nucleoside analog into the growing viral nucleic acid chain leads to premature chain termination, thus halting viral replication.[11] The presence of the fluorine atom can also enhance the stability of the glycosidic bond, making the nucleoside analog more resistant to enzymatic degradation.[11]

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity of selected 2-fluoro-7H-purine derivatives and related fluorinated nucleosides, with EC50 values (the concentration required to achieve 50% of the maximum antiviral effect).

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside 10 (α-form) | HIV-1 | Various | 0.71 | [12] |

| Sofosbuvir (a fluorinated nucleotide analog) | HCV (multiple genotypes) | Replicon assays | 0.014 - 0.11 | [11] |

| Clevudine (L-FMAU) | HBV | In vitro | 0.1 | [11] |

| Clevudine (L-FMAU) | EBV | In vitro | 5.0 | [11] |

| 2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug 15 | SARS-CoV-2 (20SF107 strain) | In vitro | 0.56 | [13] |

| 2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug 15 | SARS-CoV-2 (Omicron BA.5 variant) | In vitro | 0.96 | [13] |

Kinase Inhibitory Activity

Many 2-fluoro-7H-purine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as cell cycle progression, proliferation, and signal transduction.[14] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Mechanism of Action: Competitive ATP Binding

The purine scaffold of these derivatives mimics the adenine ring of ATP, the natural substrate for kinases.[9] This allows them to bind to the ATP-binding pocket of kinases in a competitive manner, thereby blocking the phosphorylation of their downstream substrates and inhibiting the signaling cascade.[9] The fluorine substitution at the 2-position can enhance the binding affinity and selectivity of these inhibitors for specific kinases.

A notable class of kinases targeted by purine derivatives are the Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle.[12][15] Inhibition of CDKs, such as CDK2, by 2-fluoro-7H-purine derivatives can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induce apoptosis in cancer cells.[16][17]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of selected 2-fluoro-7H-purine derivatives, presented as IC50 values.

| Compound | Kinase Target | IC50 (nM) | Reference |

| Compound 5a (a purine-based derivative) | EGFR | 87 | [9] |

| Compound 5e (a purine-based derivative) | EGFR | 98 | [9] |

| Compound 7e (a pteridine-based derivative) | EGFR | 92 | [9] |

| Compound I (a purine-2,6-dione derivative) | EGFR | 320 | [9] |

| Compound II (a purine-2,6-dione derivative) | EGFR | 300 | [9] |

| 2-aminopurine derivative 11l | CDK2 | 19 | [18] |

| R-Roscovitine (a known CDK inhibitor) | CDK2 | 73 | [18] |

| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 44 | [12] |

| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK1 | 86000 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-fluoro-7H-purine Derivatives (General Protocol)

A common route for the synthesis of 2,6,9-trisubstituted purine derivatives involves a multi-step process starting from 2,6-dichloropurine.

Step 1: N9-Alkylation of 2,6-Dichloropurine

-

To a solution of 2,6-dichloro-9H-purine in a suitable solvent (e.g., DMSO), add potassium carbonate.

-

Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to separate the N7 and N9 isomers.

Step 2: Suzuki-Miyaura Cross-Coupling at C6

-

To a solution of the N9-alkylated 2,6-dichloropurine in a suitable solvent system (e.g., toluene/ethanol/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Step 3: Nucleophilic Aromatic Substitution at C2 with Fluorine

-

This step often involves specialized fluorinating agents and conditions and should be performed with appropriate safety precautions. A common method is the use of potassium fluoride in the presence of a phase-transfer catalyst.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary depending on the specific derivative being synthesized.

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Prepare the kinase buffer, enzyme, substrate, ATP, and test compounds at the desired concentrations.

-

Kinase Reaction: In a 384-well plate, add the test compound or vehicle (DMSO). Add the kinase enzyme solution. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for the desired time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet).

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.

Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. US20070060745A1 - Process for the preparation of fludarabine phosphate - Google Patents [patents.google.com]

- 4. pnas.org [pnas.org]

- 5. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 9. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of "in vitro" apoptosis by fludarabine in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. incyclixbio.com [incyclixbio.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Antiviral Potential of 2-Fluoro-7H-Purine Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy, with numerous approved drugs targeting a wide range of viral pathogens, including herpesviruses, HIV, and hepatitis viruses.[1] These compounds function as mimics of natural nucleosides, the fundamental building blocks of DNA and RNA.[2] Within this class, purine nucleoside analogs have demonstrated significant therapeutic success. The strategic incorporation of fluorine atoms into the nucleoside scaffold, particularly at the 2'-position of the sugar moiety, has emerged as a powerful strategy to enhance antiviral efficacy and improve pharmacokinetic properties.[2][3]

The introduction of a fluorine atom at the 2'-position can profoundly alter the molecule's stereo-electronic properties, influencing sugar conformation, metabolic stability, and interaction with viral enzymes.[2][3] Specifically, the high electronegativity of fluorine can increase the stability of the N-glycosidic bond against enzymatic cleavage and acid hydrolysis, a common pathway of inactivation for many nucleoside analogs.[4][5] This guide provides an in-depth overview of the antiviral properties of 2-fluoro-7H-purine nucleosides, focusing on their mechanism of action, antiviral activity, and the experimental protocols used for their evaluation.

Mechanism of Action

The antiviral activity of 2-fluoro-7H-purine nucleosides, like other nucleoside analogs, is dependent on their intracellular conversion to the active triphosphate form. This multi-step phosphorylation is catalyzed by host cell and/or viral kinases.[1]

-

Cellular Uptake: The parent nucleoside analog enters the host cell, often through specific nucleoside transporters.

-

Phosphorylation Cascade: Once inside the cell, the nucleoside is sequentially phosphorylated by cellular kinases to its monophosphate (NMP), diphosphate (NDP), and finally the active triphosphate (NTP) derivative.[1] This initial phosphorylation to the monophosphate is often the rate-limiting step.[2]

-

Inhibition of Viral Polymerase: The resulting nucleoside triphosphate analog acts as a competitive inhibitor or an alternative substrate for the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).

-

Chain Termination: When incorporated into the growing viral DNA or RNA strand, the absence of a 3'-hydroxyl group (or its altered conformation due to the 2'-fluoro substitution) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[2] In some cases, they can act as non-obligate chain terminators where the incorporated analog hinders the binding of the next incoming natural nucleotide.[6]

The 2-fluoro substitution on the purine base can also confer resistance to deamination by enzymes like adenosine deaminase, which would otherwise inactivate the compound.[7]

Caption: General mechanism of action for 2-fluoro-purine nucleoside analogs.

Quantitative Antiviral Activity

The antiviral efficacy of 2-fluoro-7H-purine nucleosides is determined by evaluating their ability to inhibit viral replication in cell culture. Key metrics include the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for viral targets over host cells.

| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2'-F-dd-ara-A | HIV-1 | ATH8 | Potent (similar to ddA) | More toxic than ddA | Not specified | [4] |

| 2'-F-dd-ara-I | HIV-1 | ATH8 | Potent (similar to ddI) | More toxic than ddI | Not specified | [4] |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | HCV | Huh-7 (replicon) | EC₉₀: 5.0 | > 100 | > 20 (based on EC₉₀) | [3][8] |

| 2'-Fluoro-2'-methyl-cytosine | HCV | Huh-7 (replicon) | EC₉₀: 5.4 | > 100 | > 18.5 (based on EC₉₀) | [8] |

| 7-deaza-2'-C-methyladenosine | HCV | Not specified | 5 - 15 | Not specified | Not specified | [6] |

| α-form 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside | HIV-1 | Not specified | 0.71 | > 100 | > 140 | [9] |

Note: Data for specific 2-fluoro-7H-purine nucleosides is often embedded within broader studies on fluorinated nucleosides. The table includes representative examples of 2'-fluoro-purine and related analogs to illustrate typical activity ranges.

Experimental Protocols

The evaluation of novel antiviral compounds involves a standardized set of in vitro assays to determine efficacy, cytotoxicity, and mechanism of action.

Caption: A typical experimental workflow for evaluating antiviral compounds.

Antiviral Activity Assays

-

Cytopathic Effect (CPE) Inhibition Assay: This is a high-throughput method used for primary screening.

-

Cell Seeding: Host cells are seeded in 96-well plates and allowed to form a confluent monolayer.

-

Infection and Treatment: Cells are infected with the virus in the presence of serial dilutions of the test compound. Control wells include uninfected cells, and infected/untreated cells.

-

Incubation: Plates are incubated for a period sufficient to allow for viral CPE (e.g., cell rounding, detachment, death) to appear in the virus control wells.

-

Quantification: Cell viability is measured using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is proportional to the number of viable cells.

-

Analysis: The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from viral CPE.

-

-

Plaque Reduction Assay: This is a more quantitative assay to determine antiviral potency.

-

Infection: Confluent cell monolayers in 6-well or 12-well plates are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

-

Compound Treatment: The virus inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

-

Incubation: Plates are incubated until distinct viral plaques (localized areas of cell death) are visible.

-

Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Analysis: The EC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

-

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the CC₅₀ and calculating the selectivity index.

-

Cell Seeding and Treatment: Uninfected host cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound used in the antiviral assays.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are solubilized (e.g., with DMSO or isopropanol), and the absorbance is read on a plate reader.

-

Analysis: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Synthesis Strategies

The synthesis of 2'-fluorinated nucleosides typically employs a convergent approach, which offers flexibility in modifying both the sugar and base moieties.

-

Fluorinated Sugar Synthesis: A key starting material is a carbohydrate precursor that is chemically modified to introduce a fluorine atom at the 2'-position.

-

Base Preparation: The desired 7H-purine base (e.g., 2-fluoroadenine) is prepared and often silylated to enhance its solubility and reactivity.

-

Glycosylation: The fluorinated sugar is coupled with the prepared purine base in a glycosylation reaction to form the N-glycosidic bond. This step is critical for establishing the correct stereochemistry (β-anomer).

-

Deprotection: Protecting groups used during the synthesis are removed to yield the final 2-fluoro-7H-purine nucleoside.

Caption: Generalized convergent synthesis of 2-fluoro-purine nucleosides.

Conclusion and Future Directions

The incorporation of a fluorine atom at the 2'-position of the 7H-purine nucleoside scaffold is a validated and highly effective strategy in the design of potent antiviral agents. These modifications can confer enhanced metabolic stability and potent inhibition of viral polymerases. While promising, challenges remain, including potential cytotoxicity and the often rate-limiting initial phosphorylation step.[9]

Future research will likely focus on:

-

Prodrug Strategies: Designing phosphoramidate (ProTide) or other prodrug forms to bypass the initial kinase-dependent activation step, thereby improving intracellular delivery of the monophosphate form and broadening the activity spectrum.[9]

-

Novel Modifications: Exploring additional substitutions on both the purine ring and the sugar moiety (e.g., at the 4'-position) to further enhance selectivity and potency.[3]

-

Broad-Spectrum Activity: Screening promising 2-fluoro-7H-purine nucleosides against a wider range of viruses, particularly emerging and re-emerging RNA viruses, to identify broad-spectrum antiviral candidates.[1]

The continued exploration of 2-fluoro-7H-purine nucleosides holds significant promise for the development of the next generation of antiviral therapies to address unmet medical needs.

References

- 1. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]

- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-7H-Purine: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The 2-fluoro-7H-purine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic introduction of a fluorine atom at the 2-position of the purine ring significantly modulates the electronic properties of the molecule, enhancing its ability to interact with the ATP-binding site of various kinases. This modification can lead to improved potency, selectivity, and desirable pharmacokinetic properties. This technical guide provides an in-depth overview of the 2-fluoro-7H-purine scaffold, including its synthesis, structure-activity relationships (SAR), and its application in the development of inhibitors for key kinase targets implicated in cancer and other diseases.

Introduction to Kinase Inhibition and the Role of Purine Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Purine analogues have a long history as kinase inhibitors due to their structural resemblance to the endogenous kinase substrate, ATP.[1] The development of substituted purines has led to the discovery of numerous potent and selective kinase inhibitors.[2][3]

The 2-fluoro-7H-purine scaffold offers several advantages for kinase inhibitor design. The electronegative fluorine atom at the 2-position can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Furthermore, the purine ring system provides multiple points for chemical modification, allowing for the fine-tuning of inhibitor properties to achieve desired selectivity and drug-like characteristics.

Synthesis of 2-Fluoro-7H-Purine Derivatives

The synthesis of 2-fluoro-7H-purine based kinase inhibitors typically involves a multi-step process starting from commercially available purine precursors. A general synthetic strategy involves the introduction of the fluorine atom at the 2-position, followed by functionalization at other positions of the purine ring, such as N6 and N9, to introduce moieties that confer selectivity and potency.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of 2-fluoro-N6, N9-disubstituted-7H-purine derivatives.

Caption: General synthetic workflow for 2-fluoro-7H-purine derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-Fluoro-N6-aryl-9-alkyl-7H-purine

This protocol provides a general methodology for the synthesis of a 2-fluoro-N6,N9-disubstituted purine derivative. Researchers should note that specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substrates.

Step 1: Synthesis of 2-Fluoro-6-chloro-9-alkyl-9H-purine

-

To a solution of 2-fluoro-6-chloropurine in an appropriate aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., K₂CO₃, Cs₂CO₃) (1.2 equivalents).

-

Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-6-chloro-9-alkyl-9H-purine.

Step 2: Synthesis of 2-Fluoro-N6-aryl-9-alkyl-7H-purine

-

In a reaction vessel, dissolve the 2-fluoro-6-chloro-9-alkyl-9H-purine (1 equivalent) and the desired aniline derivative (1.1 equivalents) in a suitable solvent (e.g., isopropanol, n-butanol).

-

Add a base, such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography or recrystallization to yield the final 2-fluoro-N6-aryl-9-alkyl-7H-purine product.

Structure-Activity Relationship (SAR) Studies

SAR studies of 2-fluoro-7H-purine derivatives have revealed key structural features that govern their potency and selectivity as kinase inhibitors.

-

2-Fluoro Substitution: The fluorine atom at the C2 position is crucial for high-affinity binding to the kinase hinge region.

-

N6-Substitution: The nature of the substituent at the N6 position is a primary determinant of kinase selectivity. Bulky and hydrophobic groups are often well-tolerated and can extend into a hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and selectivity.

-

N9-Substitution: The substituent at the N9 position typically projects towards the solvent-exposed region of the ATP-binding site. This position can be modified to improve physicochemical properties such as solubility and cell permeability without significantly impacting kinase inhibitory activity.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities (IC50 values) of representative 2-fluoro-7H-purine and related purine analogues against various kinases. This data highlights the potential of this scaffold to generate potent inhibitors for diverse kinase targets.

| Compound ID | Scaffold | N6-Substituent | N9-Substituent | Kinase Target | IC50 (nM) | Reference |

| 1 | 2-Fluoro-7H-purine | 4-(dimethylamino)phenyl | - | CK2α | 4300 | [3] |

| 2 | 2,6,9-Trisubstituted purine | Phenylamino | Alkyl | Bcr-Abl | 70 | [4] |

| 3 | 2,6,9-Trisubstituted purine | Phenylamino | Alkyl | BTK | 410 | [4] |

| 4 | 2,6,9-Trisubstituted purine | Phenylamino | Alkyl | FLT3-ITD | 380 | [4] |

| 5 | Pyrazole analogue | - | - | Aurora-A | 780 | [5] |

| 6 | 7-deazapurine | - | - | Aurora A/B | - | [6] |

Biological Evaluation: Experimental Protocols

The biological evaluation of 2-fluoro-7H-purine based kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9][10][11]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

2-fluoro-7H-purine inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Protocol:

-

Kinase Reaction:

-

Prepare serial dilutions of the 2-fluoro-7H-purine inhibitor in kinase buffer.

-

In a 384-well plate, add 5 µL of the kinase reaction mixture containing the purified kinase, substrate, and ATP.

-

Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay: Western Blot Analysis of Kinase Signaling Pathways

Western blotting is used to assess the effect of the inhibitors on the phosphorylation status of key proteins within specific signaling pathways in cultured cells.

Materials:

-

Cell line of interest (e.g., cancer cell line with a known dysregulated kinase pathway)

-

Cell culture medium and supplements

-

2-fluoro-7H-purine inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream effectors)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-fluoro-7H-purine inhibitor or vehicle control for the desired duration.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways Targeted by 2-Fluoro-7H-Purine Based Inhibitors

2-Fluoro-7H-purine based inhibitors have been developed to target several critical signaling pathways implicated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.[12][13][14]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and immune responses. Constitutive activation of this pathway is frequently observed in hematological malignancies and inflammatory diseases.[15][16]

Caption: Inhibition of the JAK/STAT signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and apoptosis.[2][17][18][19]

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The 2-fluoro-7H-purine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 2-position, combined with the potential for diverse substitutions at other positions of the purine ring, allows for the generation of potent and selective inhibitors against a wide range of kinase targets. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in the field of drug discovery and development who are interested in exploring the potential of this important chemical scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of 2-fluoro-7H-purine derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation | MDPI [mdpi.com]

- 2. High levels of uric acid upregulate endothelin receptors: the role of MAPK pathways in an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ERK2 Phosphorylates PFAS to Mediate Posttranslational Control of De Novo Purine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Staurosporine aglycone bilaterally regulates ERK1/2 phosphorylation in rat pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Fluoro-7H-Purine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Among the myriad of fluorinated heterocyclic scaffolds, 2-fluoro-7H-purine and its derivatives have emerged as a privileged structural motif in the development of novel therapeutics, particularly in oncology and virology. The unique physicochemical properties imparted by the fluorine atom at the 2-position of the purine ring system significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of these compounds. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of 2-fluoro-7H-purine derivatives, with a focus on their role as kinase inhibitors in cancer therapy.

The 2-Fluoro-Purine Scaffold: A Gateway to Potent Kinase Inhibitors

The 2-fluoro-7H-purine core is a versatile template for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The fluorine atom at the C2 position can enhance binding affinity to the ATP-binding pocket of kinases through favorable electrostatic interactions and by increasing the acidity of the N1 proton, which can act as a hydrogen bond donor. Furthermore, the C-F bond is metabolically stable, preventing oxidative metabolism at that position and thereby improving the pharmacokinetic properties of the drug candidates.

A prime example of the successful application of the 2-fluoropurine scaffold is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key enzymes in cell cycle regulation, and their aberrant activity is a hallmark of many cancers. Research has demonstrated that 2,6,9-trisubstituted purines, including those with a 2-fluoro substituent, can be potent and selective CDK inhibitors.

Quantitative Analysis of 2-Fluoro-Purine Derivatives as Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 2-fluoro-6-arylpurine derivatives against CDK1 and CDK2, highlighting the structure-activity relationship (SAR) for this class of compounds. The data underscores the importance of the substitution pattern on the purine core for achieving high potency and selectivity.

| Compound ID | R (Substitution at C6) | CDK2 IC₅₀ (µM) | CDK1 IC₅₀ (µM) | Selectivity (CDK1/CDK2) |

| 70 | Phenyl | > 100 | > 100 | - |

| 71 | 3-Tolyl | 1.8 | 35 | 19.4 |

| 72 | 3-Anisyl | 0.82 | 26 | 31.7 |

| 73 | [1,1'-biphenyl]-3-yl | 0.044 | 86 | ~1955 |

| 74 | 3-Chlorophenyl | 0.60 | 25 | 41.7 |

| 75 | 3-Bromophenyl | 0.40 | 20 | 50 |

| 76 | 3-Iodophenyl | 0.35 | 18 | 51.4 |

Data adapted from a study on 6-substituted 2-arylaminopurines as CDK inhibitors.[1]

Experimental Protocols

Synthesis of a 2-Fluoro-6-Arylpurine Derivative

The synthesis of 2-fluoro-6-arylpurines can be achieved through a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol for the synthesis of a 2-fluoro-6-arylpurine derivative from 6-chloro-2-fluoropurine.

General Procedure for Suzuki-Miyaura Cross-Coupling:

-

To a solution of 6-chloro-2-fluoropurine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane) is added the corresponding arylboronic acid (1.2 eq).

-

An aqueous solution of a base (e.g., 2 M Na₂CO₃) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

The reaction mixture is heated to reflux (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-fluoro-6-arylpurine derivative.

In Vitro Kinase Inhibition Assay Protocol (CDK2/Cyclin E)

The inhibitory activity of 2-fluoro-7H-purine derivatives against specific kinases is a critical step in their evaluation. The following is a detailed protocol for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human CDK2/Cyclin E enzyme

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (at a concentration near the Kₘ for the enzyme)

-

Substrate peptide (e.g., a derivative of Histone H1)

-

Test compound (2-fluoro-7H-purine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations (typically in a 10-point dose-response curve).

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 2.5 µL of the CDK2/Cyclin E enzyme solution to all wells except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

-

-

Signal Measurement: Incubate the plate at room temperature for 30 minutes and then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Cell Viability (MTT) Assay

The cytotoxic effects of 2-fluoro-7H-purine derivatives on cancer cell lines are commonly assessed using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-fluoro-7H-purine derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[3][4]

Signaling Pathways and Logical Relationships

The therapeutic efficacy of 2-fluoro-7H-purine derivatives often stems from their ability to modulate specific cellular signaling pathways that are dysregulated in disease. As kinase inhibitors, these compounds can block the phosphorylation cascade, leading to downstream effects such as cell cycle arrest and apoptosis.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a common driver of tumorigenesis. Many purine-based inhibitors target kinases within this pathway.

Experimental Workflow for Synthesis and Evaluation

The development of a new 2-fluoro-7H-purine-based drug candidate follows a logical workflow from chemical synthesis to biological evaluation.

References

The Dawn of a New Era in Chemotherapy: The Discovery and Significance of Fluorinated Purines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into purine nucleosides has revolutionized the landscape of chemotherapy, leading to the development of potent drugs for hematological malignancies. This technical guide delves into the discovery, synthesis, and profound significance of fluorinated purines, with a particular focus on the clinically pivotal drugs, Fludarabine and Clofarabine. We will explore their multifaceted mechanisms of action, including the critical inhibition of DNA synthesis and ribonucleotide reductase, and the induction of apoptosis. This document provides detailed experimental protocols for the synthesis of these compounds and for key biological assays, alongside a quantitative analysis of their efficacy. Visualized through signaling pathway and workflow diagrams, this guide serves as a comprehensive resource for researchers and professionals in drug development, illuminating the path from initial discovery to clinical application.

Introduction: The Fluorine Advantage in Purine Analogs

The introduction of a fluorine atom into a purine nucleoside structure dramatically alters its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond confer several advantages:

-

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation, particularly enzymatic cleavage of the glycosidic bond.[1]

-

Altered Electronic Properties: Fluorine's electron-withdrawing nature can influence the pKa of the purine base, affecting its interaction with target enzymes.

-

Increased Lipophilicity: In some cases, fluorination can increase the lipophilicity of the molecule, facilitating its passage through cell membranes.[1]

-

Conformational Rigidity: The presence of fluorine can influence the sugar pucker conformation, which can impact binding to target proteins.

These modifications have been instrumental in overcoming the limitations of earlier purine analogs, leading to drugs with improved efficacy and pharmacokinetic profiles.

The Genesis of a Breakthrough: The Discovery of Fluorinated Purines

The pioneering work in the field of fluorinated purines can be largely attributed to the efforts of Dr. John A. Montgomery and his colleague Kathleen Hewson at the Southern Research Institute. Their research in the late 1960s on nucleosides of 2-fluoroadenine laid the groundwork for a new class of antimetabolites. Their seminal 1969 paper in the Journal of Medicinal Chemistry described the synthesis and initial biological evaluation of these novel compounds. This foundational research paved the way for the development of Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine), a cornerstone in the treatment of chronic lymphocytic leukemia (CLL).

Clofarabine, a second-generation fluorinated purine nucleoside analog, was rationally designed to combine the favorable properties of Fludarabine and another purine analog, Cladribine. The goal was to create a compound with enhanced stability and efficacy.[2]

Key Fluorinated Purines in Clinical Use

Fludarabine (Fludara®)

Fludarabine phosphate, the water-soluble 5'-monophosphate prodrug of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), is a first-line treatment for B-cell chronic lymphocytic leukemia (CLL).[3] Following administration, it is rapidly dephosphorylated to F-ara-A, which is then transported into cells and re-phosphorylated to its active triphosphate form, F-ara-ATP.

Clofarabine (Clolar®)

Clofarabine is a second-generation purine nucleoside analog approved for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL).[4] It was designed to have increased stability against deamination and phosphorolytic cleavage compared to its predecessors.[1]

Quantitative Data on Efficacy and Potency

The clinical efficacy and in vitro potency of Fludarabine and Clofarabine are summarized in the tables below.

| Drug | Disease | Clinical Trial/Study | Response Rate (Overall) | Complete Remission (CR) | Reference |

| Fludarabine | Chronic Lymphocytic Leukemia (CLL) - First Line | FCR Regimen (Fludarabine, Cyclophosphamide, Rituximab) | 95% | 72% | [3] |

| Fludarabine | Chronic Lymphocytic Leukemia (CLL) - First Line | Fludarabine Monotherapy (CLL4 trial) | 77% | Not specified | [5] |

| Clofarabine | Pediatric Relapsed/Refractory ALL | Phase II Multicenter Study | 30% | 12% (CR + CRp) | [4] |

| Clofarabine | Pediatric KMT2Ar ALL (Total 16 Study) | Intensified High-Risk Arm | Not specified | Not specified |

Table 1: Clinical Efficacy of Fludarabine and Clofarabine. CRp: Complete Remission without platelet recovery.

| Compound | Target Enzyme | IC50 / Kᵢ Value | Cell Line / System | Reference |

| F-ara-ATP | DNA Polymerase α | IC50: 1.6 µM | In vitro | [6] |

| F-ara-ATP | DNA Polymerase ε | IC50: 1.3 µM | In vitro | [6] |

| Clofarabine triphosphate | Ribonucleotide Reductase | Kᵢ: 40 nM | In vitro | [7] |

| Fludarabine | RPMI 8226 cells | IC50: 1.54 µM | In vitro | [8] |

Table 2: In Vitro Potency of Fludarabine and Clofarabine Metabolites. F-ara-ATP is the active triphosphate of Fludarabine.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Fluorinated purines exert their cytotoxic effects through a coordinated assault on key cellular processes, primarily DNA replication and repair, leading to the induction of programmed cell death (apoptosis).

Intracellular Activation

Both Fludarabine and Clofarabine are prodrugs that must be phosphorylated intracellularly to their active 5'-triphosphate forms (F-ara-ATP and Cl-F-ara-ATP, respectively) to exert their cytotoxic effects. This multi-step phosphorylation is a critical determinant of their activity.

Inhibition of DNA Synthesis and Ribonucleotide Reductase

The active triphosphates of fluorinated purines are potent inhibitors of key enzymes involved in DNA synthesis:

-

DNA Polymerases: F-ara-ATP and Cl-F-ara-ATP compete with the natural nucleotide dATP for incorporation into newly synthesizing DNA strands by DNA polymerases α and ε.[6][9] Once incorporated, the arabinose sugar moiety, with its 2'-hydroxyl group in the "up" position, sterically hinders the addition of the next nucleotide, leading to chain termination.[9]

-

Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The triphosphate forms of fluorinated purines, particularly Clofarabine, are potent inhibitors of RNR.[7] This inhibition depletes the intracellular pool of deoxyribonucleotides, further hampering DNA synthesis and enhancing the incorporation of the fraudulent nucleotides.

Induction of Apoptosis

The accumulation of DNA damage caused by the inhibition of DNA synthesis and repair triggers the intrinsic (mitochondrial) pathway of apoptosis.

Key events in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The DNA damage signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which translocate to the mitochondria and induce MOMP.

-

Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner caspases, such as caspase-3 and -7.

-

Cell Death: The executioner caspases orchestrate the dismantling of the cell, leading to apoptotic cell death.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated purines and for the assays used to evaluate their biological activity.

Synthesis of 9-β-D-Arabinofuranosyl-2-fluoroadenine (Fludarabine)

This protocol is adapted from the method described by Montgomery and Hewson.

Materials:

-

9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-2-fluoroadenine

-

Liquid ammonia (NH₃)

-

Sodium (Na) metal

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Ion-exchange resin (e.g., Amberlite CG-50)

Procedure:

-

Suspend 9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-2-fluoroadenine (1.7 g, 3 mmol) in liquid NH₃ (75 ml) with stirring.

-

Add small portions of Na metal (410 mg, 18 g-atoms) until a persistent purple color is observed.

-

Neutralize the reaction mixture with NH₄Cl (920 mg, 18 mmol).

-

Evaporate the NH₃ in a stream of dry nitrogen.

-

Triturate the residue with Et₂O (75 ml).

-

Collect the insoluble solid by filtration and wash with H₂O (3 x 3 ml).

-

Recrystallize the crude product from H₂O (65 ml).

-

Purify the crude product by passing a solution through an ion-exchange column (Amberlite CG-50, 10 g/mmol of nucleoside) with H₂O as the eluent.

-

Combine the fractions containing the pure product, evaporate to dryness, and recrystallize from H₂O to yield pure 9-β-D-arabinofuranosyl-2-fluoroadenine.[10]

Synthesis of Clofarabine

This protocol describes a common synthetic route to Clofarabine.[11]

Materials:

-

2-chloroadenosine

-

Enzymes (uridine phosphorylase and purine nucleoside phosphorylase)

-

Uridine

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Benzoyl chloride

-

Triflic anhydride

-

Potassium fluoride (KF)

-

Sodium methoxide (NaOMe) in Methanol

Procedure (Simplified Overview):

-

Enzymatic Transglycosylation: Prepare 2-chloroadenosine by enzymatic transglycosylation between 2-chloroadenine and uridine using uridine phosphorylase and purine nucleoside phosphorylase.

-

Benzoylation: Partially protect the hydroxyl groups of 2-chloroadenosine with benzoyl chloride.

-

Isomerization: Isomerize the resulting mixture to the desired 3',5'-di-O-benzoyl derivative.

-

Sulfonylation: Prepare the 2'-O-triflate by reacting with triflic anhydride.

-

Fluorination: Introduce the fluorine atom at the 2' position using a fluorinating agent like potassium fluoride.

-

Deprotection: Remove the benzoyl protecting groups with sodium methoxide in methanol to yield Clofarabine.

DNA Polymerase Inhibition Assay

This protocol is a general method to assess the inhibition of DNA polymerase activity.[12][13]

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase α)

-

Primer-template DNA substrate

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dCTP) or fluorescently labeled dNTP

-

Fluorinated purine triphosphate (e.g., F-ara-ATP)

-

Reaction buffer (containing Mg²⁺, buffer, DTT)

-

Stop solution (e.g., EDTA)

-

Apparatus for gel electrophoresis and autoradiography or fluorescence detection

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, primer-template DNA, and all dNTPs except the one being competed with (e.g., dATP if testing F-ara-ATP).

-

Add varying concentrations of the inhibitor (F-ara-ATP) and a fixed, low concentration of the corresponding radiolabeled or fluorescent dNTP (e.g., [α-³²P]dATP).

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding the stop solution.

-

Separate the reaction products (extended primers) from the unincorporated nucleotides by gel electrophoresis.

-

Visualize and quantify the amount of incorporated label using autoradiography or fluorescence imaging.

-

Calculate the IC50 value of the inhibitor.

Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol outlines a method to measure the inhibition of RNR activity.[14]

Materials:

-

Purified RNR enzyme (R1 and R2 subunits)

-

Ribonucleoside diphosphate substrate (e.g., [5-³H]CDP)

-

Allosteric effectors (e.g., ATP, dGTP)

-

Reducing system (e.g., thioredoxin, thioredoxin reductase, NADPH)

-

Inhibitor (e.g., Clofarabine triphosphate)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, allosteric effectors, and the reducing system.

-

Add varying concentrations of the inhibitor.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the radiolabeled ribonucleoside diphosphate substrate.

-

Incubate at the optimal temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding TCA to precipitate the protein.

-

Centrifuge to pellet the precipitate and separate the supernatant containing the deoxyribonucleotide product.

-

Quantify the amount of radiolabeled deoxyribonucleotide product in the supernatant using a scintillation counter.

-

Determine the inhibitory constant (Kᵢ) of the compound.

Caspase Activation Assay

This protocol describes a fluorometric method for measuring caspase-3 and caspase-9 activity.

Materials:

-

Cells treated with the fluorinated purine or control

-

Lysis buffer

-

Fluorogenic caspase-3 substrate (e.g., DEVD-AMC)

-

Fluorogenic caspase-9 substrate (e.g., LEHD-AFC)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Culture and treat cells with the desired concentrations of the fluorinated purine for a specified time.

-

Lyse the cells using the lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

In a 96-well black microplate, add a standardized amount of protein lysate to each well.

-

Add the fluorogenic caspase-3 or caspase-9 substrate to the respective wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[4]

Materials:

-

Cells treated with the fluorinated purine or control

-

JC-1 dye

-

FCCP (a positive control for mitochondrial depolarization)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture and treat cells with the fluorinated purine for the desired time. Include a positive control treated with FCCP.

-

Incubate the cells with JC-1 dye in the culture medium for 15-30 minutes at 37°C.

-

Wash the cells to remove the excess dye.

-

Analyze the cells using either a fluorescence microscope or a flow cytometer.

-

Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Quantify the percentage of cells with red and green fluorescence to determine the proportion of apoptotic cells.

-

Conclusion and Future Perspectives

The discovery and development of fluorinated purines represent a landmark achievement in medicinal chemistry. The strategic incorporation of fluorine has yielded compounds like Fludarabine and Clofarabine, which have become indispensable tools in the fight against hematological cancers. Their mechanisms of action, centered on the disruption of DNA synthesis and the induction of apoptosis, are now well-understood, providing a solid foundation for their clinical use and for the development of next-generation analogs.

The future of fluorinated purines lies in several key areas:

-

Combination Therapies: Exploring synergistic combinations with other chemotherapeutic agents or targeted therapies to enhance efficacy and overcome resistance.

-

Novel Analogs: Designing new fluorinated purines with improved selectivity for cancer cells and reduced off-target toxicities.

-

Targeted Delivery: Developing drug delivery systems to specifically target cancer cells, thereby increasing the therapeutic index.

-

Expanded Indications: Investigating the potential of fluorinated purines in the treatment of other cancers and diseases.

The legacy of John A. Montgomery's pioneering work continues to inspire researchers to explore the vast potential of organofluorine chemistry in the quest for more effective and safer medicines. The in-depth understanding of the principles outlined in this guide will be crucial for the continued success of these endeavors.

References